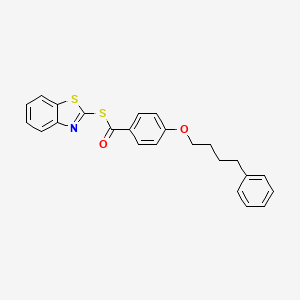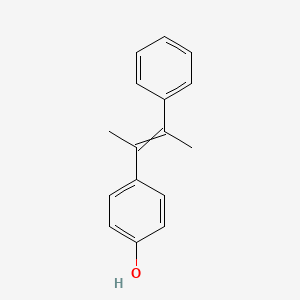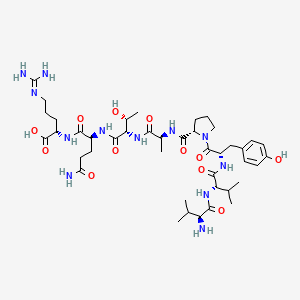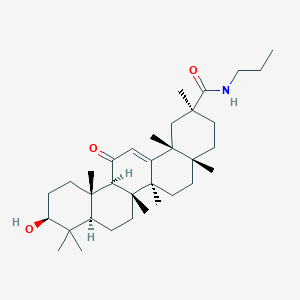
5-(Chloromethyl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3H-1,2-dithiole-3-thione is an organosulfur compound characterized by a dithiole ring structure with a chloromethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3H-1,2-dithiole-3-thione typically involves the chlorination of 3H-1,2-dithiole-3-thione. One common method includes the reaction of 3H-1,2-dithiole-3-thione with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride, which facilitates the chloromethylation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processing techniques to enhance reaction efficiency and yield. This method allows for better control over reaction parameters, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chloromethyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3H-1,2-dithiole-3-thione involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. The dithiole ring structure also contributes to its reactivity and potential biological effects .
Comparación Con Compuestos Similares
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-(Chloromethyl)furfural
Comparison: 5-(Chloromethyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole ring structure, which imparts distinct chemical properties compared to other chloromethyl-substituted compounds. For instance, 5-(Chloromethyl)furfural, while also containing a chloromethyl group, has a furan ring, leading to different reactivity and applications .
Propiedades
Número CAS |
918504-18-4 |
|---|---|
Fórmula molecular |
C4H3ClS3 |
Peso molecular |
182.7 g/mol |
Nombre IUPAC |
5-(chloromethyl)dithiole-3-thione |
InChI |
InChI=1S/C4H3ClS3/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
Clave InChI |
QFQHMJDSQVSERV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SSC1=S)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)



![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)

![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)

![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)


![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)
